molecular formula C23H23N3O5 B021690 Desmethyl Erlotinib Acetate CAS No. 183320-15-2

Desmethyl Erlotinib Acetate

Katalognummer B021690
CAS-Nummer: 183320-15-2
Molekulargewicht: 421.4 g/mol
InChI-Schlüssel: XSMVZQAPXNUGBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethyl Erlotinib Acetate is a derivative of Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Synthesis Analysis

Erlotinib, from which Desmethyl Erlotinib Acetate is derived, is synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which is prepared from commercially available 3,4-dihydroxy benzaldehyde . The compound is then reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline; this, upon treatment with 3-ethynylaniline in DMF, yields erlotinib·HCl .


Molecular Structure Analysis

The molecular formula of Desmethyl Erlotinib Acetate is C23H23N3O5 . The molecular weight is 421.45 .


Chemical Reactions Analysis

Erlotinib and its metabolites, including Desmethyl Erlotinib Acetate, can be separated and determined using a reverse-phase high-performance liquid chromatographic (HPLC) method . This method has been applied to bulk drugs and biological fluids .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Desmethyl Erlotinib Acetate has been studied for its therapeutic effects in cancer treatment, particularly in NSCLC. It works by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in cancer cells . This inhibition blocks the signal transduction pathways that promote cell proliferation and survival, leading to the death of cancer cells.

Pharmacokinetics Studies

Research into the pharmacokinetics of Desmethyl Erlotinib Acetate involves understanding its absorption, distribution, metabolism, and excretion (ADME). Studies have developed methods for the simultaneous determination of Erlotinib and its metabolites in biological fluids, which are crucial for optimizing dosing regimens and improving therapeutic outcomes .

Drug Metabolism

Desmethyl Erlotinib Acetate plays a significant role in the metabolism of Erlotinib. Studies have shown that it is primarily metabolized by cytochrome P450 enzymes in the liver. Understanding its metabolism is essential for predicting drug interactions and adverse effects .

Clinical Trials

Desmethyl Erlotinib Acetate has been evaluated in clinical trials to assess its efficacy and safety profile. These trials are critical for determining the therapeutic potential of the compound in various cancers and for gaining regulatory approval .

Pharmacodynamics

The pharmacodynamics of Desmethyl Erlotinib Acetate involve studying its effects on the body, particularly its anti-tumor activity. Research has focused on its ability to induce apoptosis in cancer cells and its impact on tumor growth .

Analytical Methods

Developing analytical methods for Desmethyl Erlotinib Acetate is vital for quality control and drug formulation. .

Wirkmechanismus

Mode of Action

Desmethyl Erlotinib Acetate inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This inhibition disrupts the EGFR-mediated signal transduction pathways, which play a role in the pathogenesis of various cancers .

Biochemical Pathways

The inhibition of EGFR by Desmethyl Erlotinib Acetate affects multiple biochemical pathways. EGFR has been implicated in several cancer-related signal transduction pathways, including cellular proliferation, adhesion, migration, neoangiogenesis, and apoptosis inhibition . By inhibiting EGFR, Desmethyl Erlotinib Acetate disrupts these pathways, leading to a decrease in cancer cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of Desmethyl Erlotinib Acetate involves its absorption, distribution, metabolism, and excretion (ADME). The concentration ranges of Erlotinib and Desmethyl Erlotinib in serum were 380–6510 and 66–558 ng mL−1, respectively, in patients under treatment . .

Result of Action

The molecular and cellular effects of Desmethyl Erlotinib Acetate’s action primarily involve the inhibition of cancer cell proliferation and survival. By inhibiting EGFR, it disrupts the signal transduction pathways that regulate these cellular processes . This leads to a decrease in the proliferation and survival of cancer cells, thereby exerting its antineoplastic effects .

Action Environment

The action, efficacy, and stability of Desmethyl Erlotinib Acetate can be influenced by various environmental factors. For instance, the presence of activating mutations in the EGFR gene can enhance the efficacy of EGFR inhibitors like Desmethyl Erlotinib Acetate . .

Safety and Hazards

Desmethyl Erlotinib Acetate is for research use only and is not intended for diagnostic or therapeutic use . It may be harmful if swallowed and may cause eye irritation . In case of accidental ingestion or contact with eyes, immediate medical attention is advised .

Eigenschaften

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVZQAPXNUGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581467
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl Erlotinib Acetate

CAS RN

183320-15-2
Record name Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183320-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title product of Example 30 (160 mg, 0.368 mmol); was treated with cesium acetate (707 mg, 3.68 mmol) in DMF (3 mL) at 120° C. under an atmosphere of N2 for 16 hours. The reaction mixture was partitioned between brine and CHCl3, and the organic extract was washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to afford a residue (285 mg) which was recrystallized from ethylacetate/hexane. (134 mg; M.P. 84°-87° C.; LC-MS: 422 (MH+); anal. RP18-HPLC RT: 4.38 min.).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
707 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl Erlotinib Acetate
Reactant of Route 2
Reactant of Route 2
Desmethyl Erlotinib Acetate
Reactant of Route 3
Reactant of Route 3
Desmethyl Erlotinib Acetate
Reactant of Route 4
Reactant of Route 4
Desmethyl Erlotinib Acetate
Reactant of Route 5
Reactant of Route 5
Desmethyl Erlotinib Acetate
Reactant of Route 6
Reactant of Route 6
Desmethyl Erlotinib Acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.